(2E)-2-cyano-N-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-N-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is an organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyano group, a nitrophenyl group, and a trimethoxyphenyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the intermediate: The reaction begins with the formation of an intermediate compound through the reaction of 3-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine.
Condensation reaction: The intermediate is then subjected to a condensation reaction with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro oxides, reduction may produce amino derivatives, and substitution reactions can result in various substituted analogs.
Scientific Research Applications
(2E)-2-cyano-N-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and nitrophenyl groups play a crucial role in its reactivity and biological activity. For example, the nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The trimethoxyphenyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide
- (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide
Uniqueness
(2E)-2-cyano-N-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxyphenyl group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
(E)-2-cyano-N-(3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-26-16-8-12(9-17(27-2)18(16)28-3)7-13(11-20)19(23)21-14-5-4-6-15(10-14)22(24)25/h4-10H,1-3H3,(H,21,23)/b13-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHIDUVBPLFTOB-NTUHNPAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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